molecular formula C26H33NO4 B6299505 (2R)-2-(Fmoc-amino)undecanoic acid CAS No. 1821771-29-2

(2R)-2-(Fmoc-amino)undecanoic acid

Cat. No.: B6299505
CAS No.: 1821771-29-2
M. Wt: 423.5 g/mol
InChI Key: IGRGFQSURTWTSB-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(Fmoc-amino)undecanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid. This compound is particularly useful in peptide synthesis due to its ability to protect the amino group during chemical reactions. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions.

Safety and Hazards

The safety data sheet for a similar compound, Fmoc-D-phenylalanine, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to avoid release to the environment .

Future Directions

Peptide-based hydrogels, including those formed by Fmoc-derivatized peptides, are being explored for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . They are also being investigated as potential materials for tissue engineering . The development and use of Fmoc-protected peptides in the synthesis of these hydrogels is a significant area of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Fmoc-amino)undecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase synthesis techniques. This involves attaching the amino acid to a resin, protecting the amino group with the Fmoc group, and then performing the necessary chemical reactions. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which does not disturb the acid-labile linker between the peptide and the resin .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Fmoc-amino)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The Fmoc group can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed on the amino acid backbone.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the Fmoc group, while reduction can lead to the formation of reduced amino acid derivatives.

Scientific Research Applications

(2R)-2-(Fmoc-amino)undecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(Fmoc-amino)undecanoic acid is unique due to its longer carbon chain, which can influence its hydrophobicity and self-assembly properties. This makes it particularly useful in the synthesis of longer peptides and in applications requiring specific hydrophobic interactions .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGFQSURTWTSB-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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